![molecular formula C9H10Br2N4O B2860223 (2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinecarboximidamide CAS No. 46697-83-0](/img/structure/B2860223.png)
(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinecarboximidamide, also known as DBMBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Studies
- Chemical Synthesis : Research by Tetere et al. (2011) focused on the synthesis of methoxybenzylidene derivatives, including hydrazine derivatives, which are important structural blocks for creating a variety of complex structures. These compounds are relevant for further synthetic applications in chemistry (Tetere et al., 2011).
- Crystal Structure Analysis : A study by Li et al. (2011) detailed the synthesis and structural characterization of a new hydrazine ligand and its oxovanadium(V) complex, showing potential applications in coordination chemistry and catalysis (Li et al., 2011).
Biological Applications
- Anticancer Activity : Bekircan et al. (2008) reported on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activities, indicating potential therapeutic applications (Bekircan et al., 2008).
- Antimicrobial Activity : Research by Shehadi et al. (2022) synthesized novel 1,3,4-thiadiazole-based molecules showing significant antimicrobial activity against various pathogens, suggesting their use in developing new antimicrobial agents (Shehadi et al., 2022).
Material Science
- Dioxomolybdenum(VI) Complexes : Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, investigating their DNA binding, cleavage, and antitumor properties. Such studies open avenues for the use of these complexes in biomedical applications (Hussein et al., 2015).
Sensor Development
- Selective Probes for Hydrazine : Nandi et al. (2015) developed a rhodamine-cyanobenzene conjugate for the selective fluorescent "turn-on" and colorimetric recognition of hydrazine, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Nandi et al., 2015).
properties
IUPAC Name |
2-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N4O/c1-16-8-5(4-14-15-9(12)13)2-6(10)3-7(8)11/h2-4H,1H3,(H4,12,13,15)/b14-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHRYVPESUELQO-LNKIKWGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.